molecular formula C11H14INO2 B2743989 Benzyl (3-iodopropyl)carbamate CAS No. 84792-78-9

Benzyl (3-iodopropyl)carbamate

Cat. No.: B2743989
CAS No.: 84792-78-9
M. Wt: 319.142
InChI Key: KVVPUCWDNQTALZ-UHFFFAOYSA-N
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Description

Benzyl (3-iodopropyl)carbamate is an organic compound with the molecular formula C11H14INO2. It is a carbamate derivative, which means it contains the carbamate functional group (–NHCOO–). This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (3-iodopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with 3-iodopropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (3-iodopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is effective.

Major Products Formed:

    Substitution: Products like benzyl (3-azidopropyl)carbamate or benzyl (3-thiocyanatopropyl)carbamate.

    Reduction: Benzyl (3-aminopropyl)carbamate.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

Benzyl (3-iodopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing the carbamate group, which can protect amine functionalities during synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    Benzyl (3-chloropropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.

    Benzyl (3-bromopropyl)carbamate: Similar structure but with a bromine atom instead of iodine.

    Benzyl (3-azidopropyl)carbamate: Similar structure but with an azide group instead of iodine.

Uniqueness: Benzyl (3-iodopropyl)carbamate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo analogs. The iodine atom’s larger size and lower bond dissociation energy contribute to this increased reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl N-(3-iodopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVPUCWDNQTALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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